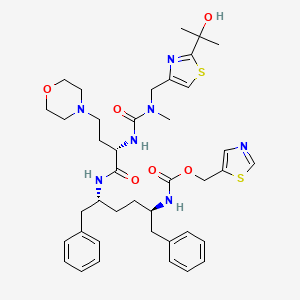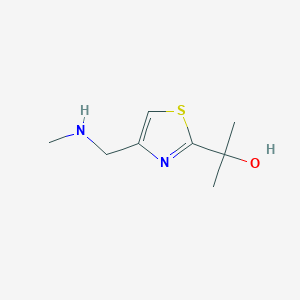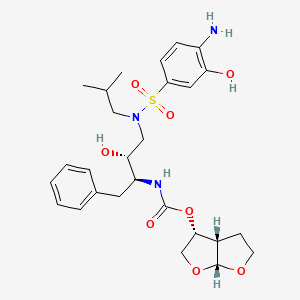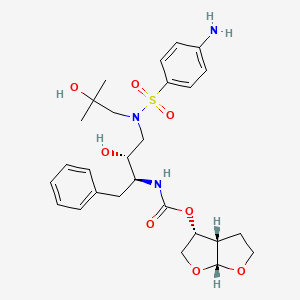
Felodipine Metabolite Lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Felodipine is a calcium channel blocker of the dihydropyridine type, primarily used to treat high blood pressure and angina . The metabolite lactone form is significant in understanding the drug’s metabolism and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Felodipine Metabolite Lactone involves the dehydrogenation of felodipine followed by ester hydrolysis and lactonization. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the successful formation of the lactone structure .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Felodipine Metabolite Lactone undergoes various chemical reactions, including:
Oxidation: The lactone can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the lactone back to its precursor forms.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, which are useful in further pharmacological studies .
Scientific Research Applications
Felodipine Metabolite Lactone has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of felodipine and related compounds.
Biology: The compound helps in understanding the biological effects of felodipine metabolites.
Medicine: Research on this metabolite aids in improving the pharmacokinetic profiles of antihypertensive drugs.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Felodipine Metabolite Lactone exerts its effects by interacting with calcium channels in vascular smooth muscle cells. It inhibits the influx of calcium ions, leading to vasodilation and reduced blood pressure. The compound also interacts with various calcium-binding proteins and exhibits competitive antagonism of the mineralocorticoid receptor .
Comparison with Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar antihypertensive effects.
Amlodipine: Known for its longer duration of action compared to felodipine.
Nicardipine: Used for its potent vasodilatory effects in treating hypertension.
Uniqueness: Felodipine Metabolite Lactone is unique due to its specific metabolic pathway and the formation of a lactone structure, which is not commonly observed in other similar compounds. This uniqueness provides valuable insights into the drug’s metabolism and potential drug-drug interactions .
Properties
CAS No. |
85825-42-9 |
|---|---|
Molecular Formula |
C17H13Cl2NO4 |
Molecular Weight |
366.20 |
Appearance |
White to Pale Yellow Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Furo[3,4-b]pyridine-3-carboxylic acid, 4-(2,3-dichlorophenyl)-1,4,5,7-tetrahydro-2-methyl-5-oxo-, ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B600880.png)






![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B600901.png)
